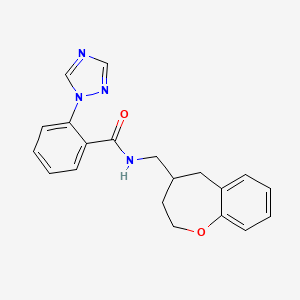

N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

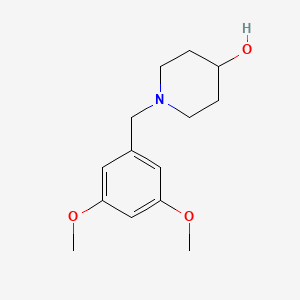

N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide is a compound that likely shares structural similarities with various synthesized hydrazide and Schiff base compounds. These compounds are of interest due to their diverse applications in material science, chemistry, and potential biological activities. Their molecular structure allows for a wide range of chemical reactions and properties, making them valuable for various scientific explorations.

Synthesis Analysis

The synthesis of compounds similar to N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide involves condensation reactions between hydrazides and aldehydes. For instance, hydrazones and Schiff bases are typically synthesized via an acid-catalyzed reaction involving an appropriate hydrazide and aldehyde in a suitable solvent like ethanol under reflux conditions (Alotaibi et al., 2018). These methods can yield high percentages of the desired product, confirming the efficiency of such synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide is often elucidated using a combination of analytical techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and X-ray diffraction. These techniques help confirm the molecular configuration, crystal system, and space group of the compounds. For example, Schiff bases can crystallize in various systems with specific unit-cell dimensions, showcasing the diversity in structural configurations (Wei-hua et al., 2006).

Scientific Research Applications

Bioactive Properties and Interactions

- Schiff base compounds, including sulfonohydrazide derivatives, have been synthesized and characterized, showing significant biological activities such as antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with salmon sperm DNA. These compounds demonstrated binding propensity towards DNA via intercalation mode of interaction and were effective against alkaline phosphatase enzyme, indicating their potential in therapeutic and diagnostic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Synthesis and Characterization

- A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids has been developed, using photosensitizers and N-fluorobenzenesulfonimide (NFSI). This method enabled the synthesis of fluoromethyl ethers previously inaccessible, showcasing the versatility of fluorinated compounds in chemical synthesis (Leung & Sammis, 2015).

Sensor Development

- Novel derivatives of N'-(2-fluorobenzylidene)benzenesulfonohydrazide have been synthesized and used for the selective detection of heavy metal ions like mercury (Hg2+), showcasing their potential in environmental monitoring and public health safety. These derivatives were characterized using various spectroscopic techniques and demonstrated enhanced chemical performances as sensitive and selective sensors (Hussain, Rahman, Arshad, & Asiri, 2017).

Structural and Molecular Studies

- The structural elucidation of Schiff bases, including N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide derivatives, has been a focus, with studies detailing their crystal structures and antimicrobial activity. These studies provide insights into the molecular design and potential applications of these compounds in developing new antimicrobial agents (Sang, Zhang, Lin, Liu, & Liu, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-20-12-6-8-13(9-7-12)21(18,19)17-16-10-11-4-2-3-5-14(11)15/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWGPSOGHBGJTG-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)